2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one
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Overview
Description
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and an oxazinone ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves several steps. One common method includes the reaction of dimethylamine with a trifluoromethyl-substituted precursor under controlled conditions. The reaction typically requires a solvent such as hexane and is carried out at a specific temperature to ensure the formation of the desired product . After the reaction, the solvent is carefully distilled off, and the crystalline residue is isolated by filtration .
Chemical Reactions Analysis
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Scientific Research Applications
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one can be compared with other similar compounds such as:
2-Dimethylamino-4-trifluoromethyl-6H-1,3-oxazin-6-one: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-Dimethylamino-4-trifluoromethyl-1,3-oxazin-6-one: Another similar compound with slight variations in the oxazinone ring structure
Properties
Molecular Formula |
C7H7F3N2O2 |
---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(trifluoromethyl)-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H7F3N2O2/c1-12(2)6-11-5(13)3-4(14-6)7(8,9)10/h3H,1-2H3 |
InChI Key |
OBPWLYMRCKDNDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)C=C(O1)C(F)(F)F |
Origin of Product |
United States |
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